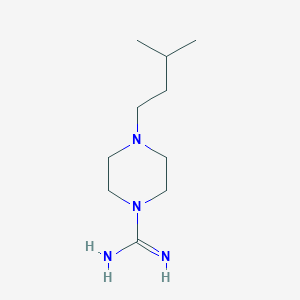
4-Isopentylpiperazine-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopentylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isopentyl group attached to the piperazine ring and a carboximidamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentylpiperazine-1-carboximidamide typically involves the reaction of isopentylamine with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Direct Alkylation: Isopentylamine is reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Reductive Amination: Isopentylamine is first converted to an aldehyde or ketone derivative, which is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method allows for greater control over the reaction conditions and yields higher purity products.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反応の分析
Types of Reactions
4-Isopentylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents for this reaction include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsaprotic solvents, room temperature to elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-Isopentylpiperazine-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and infectious diseases. It is also explored for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other industrial products.
作用機序
The mechanism of action of 4-Isopentylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, including neurotransmitter receptors and enzyme active sites. This binding can modulate the activity of these receptors and enzymes.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in therapeutic effects, such as reduced inflammation or inhibition of cancer cell growth.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can have significant effects on cellular functions and disease progression.
類似化合物との比較
4-Isopentylpiperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-Phenylpiperazine-1-carboximidamide: Similar structure but with a phenyl group instead of an isopentyl group. It has different biological activities and applications.
4-Methylpiperazine-1-carboximidamide: Contains a methyl group instead of an isopentyl group. It exhibits different chemical reactivity and pharmacological properties.
4-Benzylpiperazine-1-carboximidamide: Features a benzyl group in place of the isopentyl group. It has unique applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities. Its isopentyl group provides unique steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H22N4 |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
4-(3-methylbutyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C10H22N4/c1-9(2)3-4-13-5-7-14(8-6-13)10(11)12/h9H,3-8H2,1-2H3,(H3,11,12) |
InChIキー |
HOLGBRDXJVSBGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1CCN(CC1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





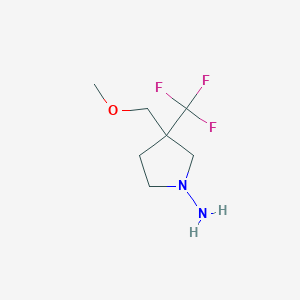
![3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)
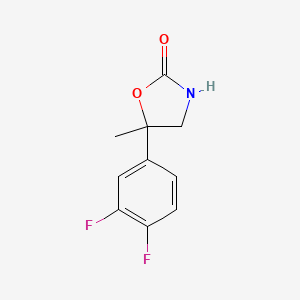
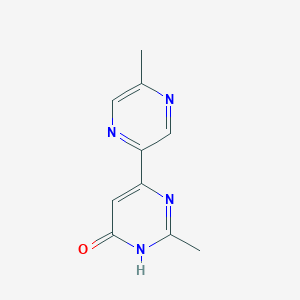
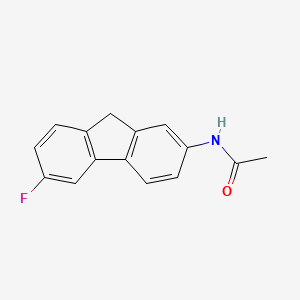
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
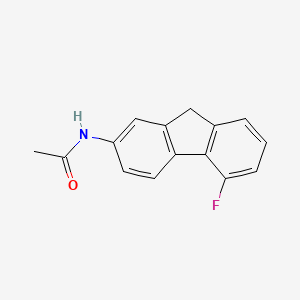
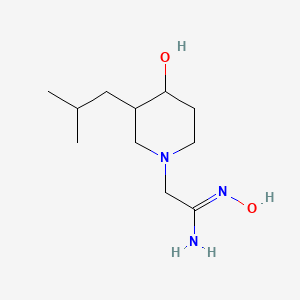
![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)
